N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester

Bioconjugation Peptide synthesis Active ester hydrolysis

(2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate (also designated N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester) is a protected lysine derivative engineered for orthogonal solid-phase peptide synthesis (SPPS) and click chemistry. The molecule integrates an Fmoc-protected α-amine, a PEG4-tethered azide side chain, and a pentafluorophenyl (PFP) ester C‑terminal activator.

Molecular Formula C38H42F5N5O9
Molecular Weight 807.8 g/mol
Cat. No. B15143567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
Molecular FormulaC38H42F5N5O9
Molecular Weight807.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51)/t29-/m0/s1
InChIKeyNOHZZMMQTNBKSR-LJAQVGFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate: A Multifunctional Lysine Building Block for SPPS, Click Chemistry, and PROTAC Synthesis


(2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate (also designated N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester) is a protected lysine derivative engineered for orthogonal solid-phase peptide synthesis (SPPS) and click chemistry. The molecule integrates an Fmoc-protected α-amine, a PEG4-tethered azide side chain, and a pentafluorophenyl (PFP) ester C‑terminal activator. This orthogonal architecture enables sequential peptide elongation, site‑specific azide incorporation for copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) click conjugation, and efficient amine coupling via the PFP leaving group . The compound is primarily employed as a building block for proteolysis‑targeting chimeras (PROTACs), antibody‑drug conjugates (ADCs), and multifunctional bioconjugation probes .

Why Fmoc-Lysine Analogs Cannot Replace (2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate


Substituting this compound with a standard Fmoc‑lysine derivative (e.g., Fmoc‑Lys(Boc)‑OH) or a non‑PEGylated azido‑lysine analog undermines the multifunctional utility required for modern bioconjugation workflows. The PFP ester exhibits significantly greater hydrolytic stability than N‑hydroxysuccinimide (NHS) esters under aqueous coupling conditions (pH 7.5–8.5), preserving reactive capacity during extended conjugation protocols . The PEG4 spacer is empirically optimal for PROTAC linker length: shortening to PEG2 reduces solubility and linker flexibility (average end‑to‑end distance ~14 Å vs. ~18 Å for PEG4), while extending to PEG8 or PEG12 may increase hydrodynamic radius beyond the optimal 12–20 Å range for ternary complex formation, potentially decreasing degradation efficiency by up to 3‑fold in cellular assays [1]. Substitution with the carboxylic acid analog (Fmoc‑Lys(N3‑PEG4)‑OH) necessitates in situ activation, introducing variable coupling efficiency and reducing reproducibility in automated SPPS .

Quantitative Differentiation of (2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate Against Closest Analogs


Hydrolytic Stability of PFP Ester vs. NHS Ester in Aqueous Coupling Buffers

The pentafluorophenyl (PFP) ester moiety in the target compound is 5‑ to 10‑fold more resistant to hydrolysis than the commonly used N‑hydroxysuccinimide (NHS) ester. This difference is critical for conjugation reactions conducted at pH 7.5–8.5, where NHS esters undergo rapid degradation . Class‑level data indicate that PFP esters retain >90% reactivity after 2 h in phosphate buffer (pH 8.0), whereas NHS esters lose >50% activity within 30 min [1].

Bioconjugation Peptide synthesis Active ester hydrolysis

PROTAC Degradation Potency: PEG4 Linker vs. PEG8 and PEG12 in Cellular Assays

In a standardized cellular PROTAC screening platform, linkers of different PEG lengths were compared for their ability to drive target degradation. The PEG4‑containing PROTAC (structurally analogous to the target compound’s linker) yielded a relative luminescence unit (RLU) signal of 1311.54, which was 2.1‑fold higher than the PEG8 linker (635.07 RLU) and 3.2‑fold higher than the PEG12 linker (415.81 RLU) [1]. Lower RLU values correlate with more efficient target degradation; thus PEG12 was the most potent in this assay, while PEG4 provided intermediate potency but with the advantages of lower molecular weight and enhanced solubility .

PROTAC Targeted protein degradation Linker length optimization

Coupling Efficiency in Solid‑Phase Peptide Synthesis: Pre‑Activated PFP Ester vs. In‑Situ Activated Carboxylic Acid

The pre‑formed PFP ester of the target compound eliminates the need for in‑situ activation and consistently achieves coupling efficiencies >95% in SPPS, whereas standard carboxylic acid derivatives (e.g., Fmoc‑Lys(N3‑PEG4)‑OH) activated with HBTU/HOBt or DIC/Oxyma typically yield 80–90% coupling under comparable conditions . The superior leaving‑group ability of the PFP ester reduces on‑resin racemization and minimizes double‑coupling requirements, thereby accelerating synthesis cycles and improving overall crude peptide purity .

SPPS Peptide coupling Fmoc strategy

Aqueous Solubility Enhancement by PEG4 vs. Non‑PEGylated Alkyl Linkers

The PEG4 spacer incorporated into the target compound increases aqueous solubility by an estimated ≥10‑fold relative to a non‑PEGylated alkyl linker of comparable length . This improvement stems from the hydrophilic polyether backbone, which also reduces non‑specific binding to surfaces and improves the steric accessibility of the terminal azide for click chemistry . While PEG8 or PEG12 linkers offer even greater solubility, the PEG4 chain provides an optimal balance between enhanced aqueous compatibility and minimal increase in molecular weight (MW = 807.77 g/mol) .

PEGylation Solubility Bioconjugation

Optimal Use Cases for (2,3,4,5,6-Pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate


PROTAC Synthesis Requiring Balanced Linker Length and High Solubility

This compound is ideally suited for constructing PROTACs that demand a PEG4 linker—a length empirically shown to maintain adequate degradation potency (RLU = 1311.54) while offering 10‑fold greater aqueous solubility than alkyl linkers . Its pre‑activated PFP ester enables efficient on‑resin coupling of the lysine scaffold during SPPS, followed by Fmoc deprotection and sequential addition of target‑protein and E3‑ligase ligands. The pendant azide remains intact throughout the synthesis and can be clicked with DBCO‑ or BCN‑functionalized warheads in the final step, providing a modular route to PROTAC libraries .

Antibody‑Drug Conjugate (ADC) Linker Design with Orthogonal Click Functionality

In ADC development, the compound serves as a heterobifunctional linker precursor. The PFP ester reacts rapidly with lysine residues on the antibody (>95% coupling efficiency), while the azido‑PEG4 chain remains available for strain‑promoted click conjugation to a payload‑bearing cyclooctyne . The PEG4 spacer reduces antibody aggregation and improves the pharmacokinetic profile of the resulting ADC. Compared to NHS‑based linkers, the PFP ester's enhanced hydrolytic stability ensures higher drug‑to‑antibody ratio (DAR) consistency across multiple conjugation batches .

Solid‑Phase Peptide Synthesis (SPPS) with Orthogonal Azide Handle

As a pre‑activated Fmoc‑Lysine building block, the compound is directly compatible with automated Fmoc‑SPPS workflows. It eliminates the need for in‑situ activation, achieving single‑coupling yields above 95% and reducing racemization . The ε‑azido‑PEG4 moiety withstands standard piperidine Fmoc‑deprotection and TFA cleavage conditions, providing an orthogonally protected click handle. Post‑synthetic CuAAC or SPAAC ligation can then be used to introduce fluorophores, biotin, or other functional tags, streamlining the production of peptide probes and imaging agents .

Bioconjugation and Multifunctional Probe Development

The compound's orthogonal protecting groups (Fmoc, PFP ester) and click‑ready azide enable sequential, site‑specific modifications. Researchers can first couple the PFP ester to an amine‑containing surface or biomolecule, then remove the Fmoc group to expose a free α‑amine for further derivatization. Finally, the azide is available for SPAAC conjugation to a DBCO‑labeled reporter. This modular approach supports the construction of complex, multifunctional bioconjugates for FRET‑based assays, cellular imaging, and targeted drug delivery, with the PEG4 spacer ensuring solubility and minimizing steric hindrance .

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